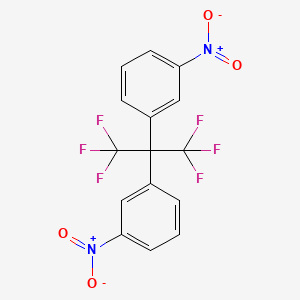

2,2-Bis(3-nitrophenyl)hexafluoropropane

Description

Significance of Hexafluoroisopropylidene (6F) Linkages in High-Performance Polymer Design

The incorporation of the hexafluoroisopropylidene (6F) group into polymer backbones is a well-established strategy for developing high-performance materials such as polyimides and polyamides. tandfonline.com These polymers are sought after for applications that require robust performance at elevated temperatures and harsh chemical environments. tandfonline.com However, many high-performance polymers suffer from poor processability due to their high rigidity and strong intermolecular forces, leading to low solubility and high melting points. tandfonline.com

The introduction of the bulky, flexible 6F linkage addresses these processing challenges without compromising the desirable thermal stability. tandfonline.com The key benefits of incorporating the 6F group include:

Enhanced Solubility: The non-polar, voluminous nature of the -C(CF₃)₂- group disrupts chain packing and reduces intermolecular interactions, leading to significantly improved solubility in organic solvents. tandfonline.com This is crucial for the synthesis and processing of polymers into usable forms like films and coatings.

Increased Glass Transition Temperature (Tg): The bulky trifluoromethyl groups restrict segmental rotation of the polymer chains, leading to higher glass transition temperatures. This enhances the dimensional stability of the material at elevated temperatures. tandfonline.com

Reduced Dielectric Constant and Water Absorption: The fluorine content lowers the polymer's dielectric constant and reduces its affinity for moisture, making these materials suitable for microelectronics and aerospace applications. tandfonline.com

Optical Transparency: The disruption of polymer chain packing by the 6F group can lead to materials with high optical transparency and low color. tandfonline.com

The table below summarizes the general property enhancements imparted by the 6F linkage in high-performance polymers.

| Property | Impact of 6F Linkage | Rationale |

| Solubility | Increased | Disrupts polymer chain packing, reducing intermolecular forces. tandfonline.com |

| Glass Transition Temperature (Tg) | Increased | Bulky CF₃ groups restrict chain rotation. tandfonline.com |

| Thermal Stability | Increased | High bond energy of C-F bonds. tandfonline.com |

| Dielectric Constant | Decreased | Low polarizability of fluorine atoms. tandfonline.com |

| Water Absorption | Decreased | Hydrophobic nature of fluorinated groups. tandfonline.com |

| Crystallinity | Decreased | Irregular chain structure hinders ordered packing. tandfonline.com |

Strategic Importance of Nitrophenyl Functionalities for Synthetic Versatility and Subsequent Derivatization

The presence of nitrophenyl groups in 2,2-Bis(3-nitrophenyl)hexafluoropropane is of paramount strategic importance for polymer synthesis. The nitro groups (-NO₂) are highly versatile chemical handles that can be readily transformed into a variety of other functional groups, most notably amines (-NH₂).

The conversion of the dinitro compound to its corresponding diamine, 2,2-Bis(3-aminophenyl)hexafluoropropane (B1268579), is a critical step. This is typically achieved through catalytic hydrogenation. This resulting diamine monomer is a cornerstone for the synthesis of a wide array of high-performance polymers, including:

Polyimides: By reacting the diamine with a dianhydride, high-performance polyimides are formed. These materials are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.netrsc.org

Polyamides: Condensation polymerization of the diamine with a diacid chloride yields polyamides with high thermal stability and good mechanical strength.

Polyureas and Polyurethanes: The diamine can also be used in the synthesis of polyureas and polyurethanes through reactions with diisocyanates or bis(chloroformates), respectively.

Furthermore, the nitro group itself can be utilized in various chemical transformations, allowing for the introduction of other functionalities into the monomer or polymer structure. This synthetic versatility makes this compound a valuable precursor for creating materials with tailored properties for specific applications, such as gas separation membranes, electronic substrates, and advanced composites. researchgate.net The reactivity of the nitro group allows for post-polymerization modification, providing another avenue for fine-tuning the final properties of the material.

Overview of Academic Research Trajectories for this compound and its Functional Analogues

Academic research involving this compound and its derivatives has largely focused on the synthesis and characterization of novel high-performance polymers. The primary research trajectory involves the reduction of the nitro groups to form the diamine, 2,2-Bis(3-aminophenyl)hexafluoropropane (also known as 3F-diamine), which is then used as a building block for various polymer systems.

A significant area of investigation has been the development of polyimides for gas separation membranes. Researchers have synthesized a range of polyimides by reacting 3F-diamine with different aromatic dianhydrides. researchgate.netresearchgate.net The incorporation of the 6F group from the diamine, often in combination with 6F-containing dianhydrides (like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640), 6FDA), has been shown to increase the fractional free volume of the resulting polyimide membranes. researchgate.net This, in turn, enhances their gas permeability, which is a critical parameter for efficient gas separation. researchgate.net Studies have explored the effects of substituting the aromatic rings of the diamine with groups like methyl to further tune the gas transport properties. researchgate.net

Another research focus is the creation of organo-soluble, high-temperature polymers. The 6F linkage is instrumental in rendering these otherwise intractable polymers soluble in common organic solvents, facilitating their processing and characterization. nih.gov Research has demonstrated the synthesis of soluble polyimides and polyamides derived from 3F-diamine that exhibit high glass transition temperatures (often exceeding 300 °C) and excellent thermal stability. rsc.org

Recent research has also delved into the development of functional polymers for optoelectronic applications. rsc.org While not directly using the nitro compound, the amine derivatives are key. For instance, diamines derived from similar precursors are used to create electrochromic polyamides that can change color upon the application of an electrical potential. acs.org The ability to precisely tailor the polymer backbone using versatile monomers like 3F-diamine is crucial for achieving desired electronic and optical properties.

The table below presents a summary of research findings for polymers derived from the diamine analogue of this compound.

| Polymer Type | Key Monomers | Observed Properties | Research Focus |

| Polyimide | 2,2-Bis(3-aminophenyl)hexafluoropropane and various dianhydrides | High thermal stability (Td > 490 °C), high Tg (> 330 °C), good gas permeability. rsc.orgresearchgate.net | Gas separation membranes, high-temperature films. researchgate.net |

| Polyamide | 2,2-Bis(3-aminophenyl)hexafluoropropane and diacid chlorides | Good solubility, high thermal stability, excellent mechanical properties. | High-strength fibers, engineering plastics. |

| Electroactive Polymers | Functional diamines and dianhydrides/diacids | Reversible electrochemical behavior, strong optical contrast. acs.org | Electrochromic devices, sensors. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

1-[1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-yl]-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6N2O4/c16-14(17,18)13(15(19,20)21,9-3-1-5-11(7-9)22(24)25)10-4-2-6-12(8-10)23(26)27/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETXOTPYXAYEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC(=CC=C2)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554647 | |

| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(3-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64465-34-5 | |

| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(3-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Bis 3 Nitrophenyl Hexafluoropropane and Precursor Intermediates

Direct Synthesis of 2,2-Bis(3-nitrophenyl)hexafluoropropane

The direct synthesis of this compound primarily involves the electrophilic nitration of a suitable precursor. The regioselectivity of this reaction is a key challenge, as the directing effects of the substituents on the aromatic rings determine the position of the incoming nitro groups.

Nitration Pathways of Bisphenol AF Derivatives and Related Hexafluoroisopropylidene-Bridged Aromatic Compounds

The nitration of Bisphenol AF (2,2-bis(4-hydroxyphenyl)hexafluoropropane) and its derivatives has been a common approach to introduce nitro functionalities. A patented method describes the preparation of 2,2-bis[(3-nitro-4-hydroxy)phenyl]-hexafluoropropane by treating Bisphenol AF with nitric acid in 1,2-dichloroethane at low temperatures. google.com This process, which can be performed with nitric acid of varying concentrations, yields a high purity product and allows for the recycling of the solvent and acid. google.com

While this method yields the 3-nitro-4-hydroxy substituted compound, it provides a foundational understanding of the nitration conditions applicable to hexafluoroisopropylidene-bridged aromatic compounds. The hydroxyl group in Bisphenol AF is an ortho-, para-director, which explains the substitution at the 3-position (ortho to the hydroxyl group). For the synthesis of this compound, which lacks the hydroxyl groups, the directing effect of the hexafluoroisopropylidene bridge and the other phenyl ring must be considered.

Mechanistic Considerations and Optimization of Nitration Reactions

The mechanism of aromatic nitration is a well-established electrophilic aromatic substitution. masterorganicchemistry.comyoutube.comyoutube.com It involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, often with the aid of a stronger acid like sulfuric acid. masterorganicchemistry.comyoutube.com The nitronium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). youtube.com Subsequent deprotonation restores the aromaticity of the ring, resulting in the nitro-substituted product. youtube.comyoutube.com

The hexafluoroisopropylidene group is strongly electron-withdrawing, which deactivates the aromatic rings towards electrophilic substitution and directs incoming electrophiles to the meta-position. Therefore, direct nitration of 2,2-diphenylhexafluoropropane is expected to yield the 3,3'-dinitro isomer. The optimization of this reaction would involve careful control of reaction parameters such as temperature, concentration of the nitrating agent, and the choice of solvent to achieve high yield and selectivity for the desired meta-isomer.

Preparation of Functionalized Derivatives for Macromolecular Synthesis

The dinitro compound, this compound, serves as a crucial intermediate for the synthesis of various functionalized derivatives that are the direct building blocks for high-performance polymers like polyimides and polybenzoxazoles.

Catalytic Reduction of Nitrophenyl Groups to Aminophenyl Derivatives (e.g., 2,2-Bis(3-aminophenyl)hexafluoropropane)

The reduction of the nitro groups to amino groups is a fundamental transformation in the synthesis of monomers for polymerization. Catalytic hydrogenation is a widely used and efficient method for this conversion. For the related compound, 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, reduction to 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (B160661) has been successfully achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like dimethylformamide (DMF) at elevated temperature and pressure. chemicalbook.com Another effective method involves the use of hydrazine hydrate with a platinum or palladium catalyst. google.com These methods are known for their high yields and purity of the resulting diamine. chemicalbook.comgoogle.com It is anticipated that similar conditions would be highly effective for the reduction of this compound to 2,2-bis(3-aminophenyl)hexafluoropropane (B1268579).

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane | H₂, Pd/C, DMF, 70°C, 1 MPa | 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane | 98.3% | chemicalbook.com |

| 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane | Hydrazine hydrate, Pt or Pd catalyst | 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane | 98% (crude) | google.com |

Synthesis of Hydroxyphenyl-Aminophenyl Hexafluoropropane Analogues (e.g., 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane)

The synthesis of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane is of significant interest as this compound is a key monomer for the production of polybenzoxazoles and specialty polyimides. chemicalbook.comossila.com The synthetic route typically starts with a fluorinated precursor, such as bis(3-nitro-4-fluorophenyl) hexafluoropropane. This precursor undergoes nucleophilic substitution with a hydroxide source, like potassium hydroxide, in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to yield bis(3-nitro-4-hydroxyphenyl)hexafluoropropane. chemicalbook.com The subsequent reduction of the nitro groups, as described in the previous section, affords the final product, 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane. chemicalbook.comchemicalbook.com

Derivatization for Specific Polymeric Architectures (e.g., carboxyl, maleimide, thiophenyl modifications)

The amino groups of 2,2-bis(3-aminophenyl)hexafluoropropane and its analogues are versatile handles for further derivatization to create monomers tailored for specific polymeric architectures.

Carboxyl Modifications: Diamines like 2,2-bis(3-aminophenyl)hexafluoropropane can be reacted with trimellitic anhydride (B1165640) to introduce carboxylic acid groups, forming diimide-diacids. These diimide-diacids can then be used in polycondensation reactions with other diamines to produce poly(amide-imide)s. This approach allows for the incorporation of the hexafluoroisopropylidene group into the polymer backbone, enhancing solubility and modifying the thermal and mechanical properties of the resulting polymer.

Maleimide Modifications: The synthesis of maleimide-terminated oligomers and polymers is a common strategy to introduce cross-linkable functionalities. A general approach involves the reaction of a diamine with maleic anhydride to form a bismaleamic acid. Subsequent cyclodehydration, often in the presence of a catalyst and an azeotroping agent, yields the bismaleimide. nasa.gov This methodology can be applied to 2,2-bis(3-aminophenyl)hexafluoropropane to create a bismaleimide monomer that can undergo thermal or radical-initiated polymerization to form highly cross-linked, thermally stable networks.

Thiophenyl Modifications: The incorporation of thiophenyl groups into polymer backbones can impart desirable properties such as altered electronic characteristics and improved processability. While specific examples for 2,2-bis(3-aminophenyl)hexafluoropropane are not readily available, a general strategy could involve the reaction of the diamine with a thiophene-containing monomer, such as 2,5-bis(chloromethyl)thiophene, or through polymerization with thiophene-containing dianhydrides. Another approach is the modular synthesis of polymers containing 2,5-di(thiophenyl)-N-arylpyrrole units, where the aryl group can be derived from a diamine like 2,2-bis(3-aminophenyl)hexafluoropropane. nih.gov

| Functional Group | General Synthetic Approach | Resulting Monomer/Polymer Type |

|---|---|---|

| Carboxyl | Reaction with trimellitic anhydride followed by polymerization. | Poly(amide-imide)s |

| Maleimide | Reaction with maleic anhydride followed by cyclodehydration. | Bismaleimide monomers for cross-linked polymers |

| Thiophenyl | Polymerization with thiophene-containing comonomers. | Thiophene-containing polyimides or other polymers |

Polymerization Chemistry and Macromolecular Architectures Incorporating 2,2 Bis 3 Nitrophenyl Hexafluoropropane Derived Monomers

Polyimide Synthesis from Aminophenyl Hexafluoropropane Monomers

Polyimides derived from aminophenyl hexafluoropropane monomers are synthesized through polycondensation reactions between the diamine and various aromatic tetracarboxylic dianhydrides. The properties of the resulting polyimides can be tailored by selecting the appropriate synthetic route and dianhydride co-monomer.

The most common method for synthesizing polyimides is a two-step procedure. nih.gov This process involves the reaction of the diamine, such as 2,2-bis(3-aminophenyl)hexafluoropropane (B1268579), with a stoichiometric amount of an aromatic dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at low temperatures. researchgate.netmdpi.com This initial step forms a high-molecular-weight poly(amic acid) (PAA) precursor solution. nih.govchemicalbook.com

The resulting PAA solution can be cast into a film or shaped as desired. The second step is the conversion of the PAA precursor into the final polyimide through a process called imidization. This is typically achieved by thermal treatment, where the PAA is heated at high temperatures (often in stages up to 300°C or higher), causing cyclodehydration of the amic acid linkages to form the stable five-membered imide rings. chemicalbook.com Alternatively, chemical imidization can be performed at lower temperatures by adding dehydrating agents like acetic anhydride (B1165640) and a catalyst such as pyridine (B92270) to the PAA solution. mdpi.com This two-step process allows for the formation of a processable precursor that can be converted into the final, often intractable, high-performance polyimide. researchgate.net

An alternative to the two-step method is the one-step high-temperature solution polycondensation. In this approach, the diamine and dianhydride monomers are reacted in a high-boiling solvent, often in the presence of a catalyst, at elevated temperatures (typically 180-220°C). rsc.orgresearchgate.net This method directly yields the fully formed polyimide without the isolation of the poly(amic acid) intermediate. The water generated during the imidization reaction is continuously removed from the reaction mixture, typically by azeotropic distillation, to drive the polymerization to completion. This one-pot synthesis can be more efficient for certain monomer combinations and often results in highly soluble polyimides, particularly when fluorine-containing monomers are used. rsc.org

The choice of dianhydride co-monomer has a profound impact on the final properties of the polyimide by influencing chain packing, flexibility, and intermolecular interactions. nih.govnih.gov The rigidity and electronic properties of the dianhydride structure directly affect the polymer's glass transition temperature (Tg), thermal stability, solubility, and optical properties. nih.gov

For instance, rigid, planar dianhydrides like Pyromellitic Dianhydride (PMDA) tend to produce polyimides with strong interchain charge-transfer complexes, leading to higher Tg values but reduced solubility and optical transparency. nih.gov In contrast, flexible dianhydrides containing ether linkages, such as 4,4'-Oxydiphthalic Anhydride (ODPA), or bulky groups like the hexafluoroisopropylidene group in 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA), disrupt chain packing. nih.govnih.gov This disruption reduces crystallinity and enhances solubility and optical clarity while often lowering the dielectric constant. kpi.ua The use of bulky and flexible dianhydrides generally yields fully amorphous polymers, whereas more rigid structures can lead to semi-crystalline morphologies. nih.gov

Table 1: Effect of Dianhydride Structure on Polyimide Properties (Polymerized with Fluorinated Diamines)

To further modify the properties of polyimides for specific applications, more complex macromolecular architectures such as graft and crosslinked polymers can be created. Hexafluoropropane-bisphenyl units are instrumental in these advanced structures. Crosslinking can be introduced by using functionalized end-capping agents or by incorporating monomers with reactive side groups. For example, cross-linked polyimides have been synthesized by reacting a dianhydride like 6FDA with a diamine and a cross-linkable end-capping agent. researchgate.net This approach creates a network structure upon curing, which can enhance the dimensional stability and mechanical properties of the material at elevated temperatures. The presence of the -C(CF3)2- group helps maintain desirable properties like a low dielectric constant even in these more complex, crosslinked networks. researchgate.net

Synthesis of Polybenzoxazoles and Other Heterocyclic Polymers from Ortho-Functionalized Hexafluoropropane-Bisphenyl Units

Beyond polyimides, aminophenyl hexafluoropropane derivatives can be used to synthesize other high-performance heterocyclic polymers. A key monomer for this is 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (B160661) (6FAP) , which possesses ortho-amino and hydroxyl functional groups on each phenyl ring. chemicalbook.comspecialchem.com

This specific arrangement allows for the synthesis of polybenzoxazoles (PBOs). The synthesis typically proceeds through a two-step process. First, 6FAP is reacted with a dicarboxylic acid chloride or a dianhydride to form a poly(o-hydroxy)amide or poly(o-hydroxy)amic acid precursor. This precursor is then subjected to thermal cyclodehydration, where the hydroxyl and amide groups react to form the rigid, highly stable oxazole (B20620) ring. The resulting polybenzoxazoles containing the hexafluoroisopropylidene linkage exhibit exceptional thermal and oxidative stability, along with the solubility and processing advantages conferred by the fluorine groups.

Copolymerization Strategies and Polymer Blends Featuring Hexafluoropropane-Containing Aromatic Segments

Copolymerization and polymer blending are effective strategies to fine-tune the properties of materials and achieve a balance of performance characteristics that may not be available from a single homopolymer. The incorporation of hexafluoropropane-containing segments is a common approach to enhance the properties of other polymers.

By directly mixing solutions of different poly(amic acid) precursors, one of which is derived from a hexafluoropropane-containing monomer, miscible polyimide blends can be prepared. researchgate.net The presence of the bulky -C(CF3)2- group can promote miscibility between different polyimide structures. kaust.edu.sa These blends often exhibit a single glass transition temperature, intermediate to those of the parent polymers, confirming their homogeneity. researchgate.net A significant advantage of this approach is the ability to systematically vary properties like the dielectric constant and refractive index. Increasing the content of the hexafluoropropane-containing polyimide in the blend leads to a lower dielectric constant and improved optical transparency. researchgate.net Similarly, copolymerization, where multiple diamines or dianhydrides are included in the polymerization reaction, provides another route to tailor the final polymer properties, such as mechanical strength and the coefficient of thermal expansion. researchgate.netrsc.org

Table 2: Properties of Binary Polyimide Blends Containing Hexafluoroisopropylidene Groups

Electrochemical Polymerization of Nitrophenyl-Containing Monomers for Conducting Polymer Film Formation

The electrochemical polymerization of monomers derived from 2,2-bis(3-nitrophenyl)hexafluoropropane represents a sophisticated method for the in-situ fabrication of conducting polymer films. This technique leverages the electrochemical reduction of the nitro functional groups to initiate a polymerization cascade, leading to the formation of a polymer film directly onto an electrode surface. The process offers precise control over film thickness, morphology, and properties by manipulating electrochemical parameters such as potential, current density, and the composition of the electrolyte solution.

The fundamental mechanism involves the electrochemical reduction of the nitroaromatic moieties present in the monomer. This reduction is a multi-step process that typically proceeds through the formation of highly reactive intermediates. dtic.mil Initially, the nitro group (-NO2) is reduced to a nitroso (-NO) group, which is then further reduced to a hydroxylamine (B1172632) (-NHOH) derivative. acs.org These intermediates, particularly the amine or radical species that can form, can subsequently undergo coupling reactions to form dimers, oligomers, and ultimately, a cross-linked polymer network. The entire process is sensitive to the pH of the medium, with proton availability playing a crucial role in the reduction pathway. acs.org

The polymerization is generally carried out potentiodynamically, by cycling the potential, or potentiostatically, by holding the potential at a value sufficient to induce the reduction of the nitro groups. rsc.org As the polymer film grows on the electrode surface, it often exhibits its own electrochemical activity, which can be observed in the cyclic voltammograms through the appearance of new redox peaks. These peaks are characteristic of the newly formed polymeric material and can be used to monitor the progress of the polymerization and to characterize the electrochemical properties of the resulting film.

The properties of the conducting polymer films derived from nitrophenyl-containing monomers are of significant interest for various applications. These polymers can exhibit electrochromism, changing color in response to an applied potential, which makes them suitable for use in smart windows and displays. researchgate.net Furthermore, their inherent conductivity allows for their use in sensors, antistatic coatings, and as components in electronic devices. scribd.comnih.gov The specific architecture of the starting monomer, such as the hexafluoropropane group in this compound, is expected to impart unique properties to the final polymer, including enhanced solubility, thermal stability, and specific electronic characteristics.

While direct research on the electrochemical polymerization of this compound is not extensively documented in the provided search results, the principles can be inferred from studies on analogous nitrophenyl-containing monomers. For instance, the electrochemical polymerization of monomers like 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole has been successfully demonstrated, yielding electroactive and electrochromic polymer films. researchgate.net The electrochemical behavior of such polymers, including their oxidation and reduction potentials, provides a valuable reference for predicting the properties of polymers derived from this compound.

The following tables summarize key research findings and electrochemical data for conducting polymers synthesized from various nitrophenyl-containing monomers, which serve as representative examples.

Table 1: Electrochemical and Optical Properties of a Copolymer Derived from a Nitrophenyl-Containing Monomer

| Polymer | Monomers | Oxidation Potential (V) | Band Gap (eV) | Color (Neutral) | Color (Oxidized) |

| P(SNSNO2-co-EDOT) | 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2) and 3,4-ethylenedioxythiophene (B145204) (EDOT) | 1.15 | 2.12 | Brown | Blue |

Data sourced from a study on new electrochromic copolymers. researchgate.net

Table 2: Electrochemical Data for isoDPP-Based Polymers

| Polymer | Oxidation Potential (V vs. FOC) | Reduction Potential (V vs. FOC) | Band Gap (eV) |

| P1 | 0.27, 0.71 | -1.69 | 1.62 |

| P2 | 0.27, 0.69 | -1.67 | 1.59 |

| P3 | 0.44 | -1.21 | 1.51 |

Note: These polymers were prepared by electrochemical polymerization of 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) derivatives. FOC refers to the ferrocene/ferrocenium redox couple. rsc.org

The synthesis of conducting polymers via electrochemical polymerization of nitrophenyl-containing monomers is a versatile and powerful technique. researchgate.net The resulting polymer films possess a range of interesting properties that are tunable through the monomer structure and polymerization conditions. Further investigation into the electrochemical polymerization of monomers specifically derived from this compound is warranted to fully elucidate the potential of these materials.

Advanced Characterization and Structure Property Relationships of Materials Containing Hexafluoropropane Bisphenyl Units

Spectroscopic Analysis of Monomers and Derived Polymeric Materials

Spectroscopic methods are fundamental in elucidating the chemical structures of the monomers and tracking the progression of polymerization reactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure Elucidation and Reaction Progress Monitoring

FTIR spectroscopy is a powerful tool for identifying functional groups and confirming the chemical structure of monomers and polymers. In the case of 2,2-Bis(3-nitrophenyl)hexafluoropropane, the FTIR spectrum is characterized by strong absorption bands corresponding to the nitro (NO₂) groups, typically observed around 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). rsc.org The presence of the hexafluoroisopropylidene (-C(CF₃)₂-) group is confirmed by strong absorptions in the region of 1100-1300 cm⁻¹ due to C-F stretching vibrations. rsc.org

During the conversion of the dinitro monomer to the diamino analogue, 2,2-bis(3-aminophenyl)hexafluoropropane (B1268579), the characteristic nitro peaks disappear, and new peaks corresponding to the N-H stretching vibrations of the primary amine groups emerge in the region of 3300-3500 cm⁻¹.

When these diamines are used to synthesize polyimides, the progress of the imidization reaction can be monitored by the appearance of characteristic imide ring absorption bands. These include peaks around 1780 cm⁻¹ (asymmetric C=O stretching), 1720-1733 cm⁻¹ (symmetric C=O stretching), 1370-1385 cm⁻¹ (C-N stretching), and near 720-735 cm⁻¹ (imide ring deformation). rsc.orgscielo.br The disappearance of the amide I band (around 1650 cm⁻¹) from the poly(amic acid) precursor signifies the completion of the imidization process. researchgate.net

Interactive Table: Characteristic FTIR Absorption Bands for Monomers and Polyimides

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Compound Type |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 | Nitro-substituted Monomer |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | Nitro-substituted Monomer |

| C-F | Stretch | 1100-1300 | Fluorinated Monomers/Polymers |

| Amine (N-H) | Stretch | 3300-3500 | Amino-substituted Monomer |

| Imide (C=O) | Asymmetric Stretch | ~1780 | Polyimide |

| Imide (C=O) | Symmetric Stretch | ~1720-1733 | Polyimide |

| Imide (C-N) | Stretch | ~1370-1385 | Polyimide |

| Imide Ring | Deformation | ~720-735 | Polyimide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure, Isomerism, and Compositional Analysis (e.g., ¹H-NMR, ¹³C-NMR, HR MAS NMR)

For aromatic compounds, ¹H-NMR spectra typically show signals in the range of 7.0-9.0 ppm. The electron-withdrawing nature of the nitro groups in this compound would be expected to shift the signals of the aromatic protons downfield (to higher ppm values). nih.gov Upon reduction to the amine, the aromatic proton signals would shift upfield due to the electron-donating character of the amino groups.

In ¹³C-NMR spectroscopy, the carbon atoms of the aromatic rings and the hexafluoroisopropylidene group give rise to characteristic signals. The chemical shifts are sensitive to the electronic environment, allowing for the differentiation of carbons attached to nitro or amino groups. uobasrah.edu.iq

For polyimides derived from these monomers, NMR is crucial for confirming the successful incorporation of the monomer units into the polymer backbone. For instance, in the ¹H-NMR spectrum of a polyimide derived from a related fluorinated diamine, aromatic protons from both the diamine and dianhydride moieties can be identified and assigned. rsc.org

Interactive Table: Illustrative ¹H-NMR Chemical Shifts for a Related Fluorinated Polyimide (PI 5a) rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 8.12 | m |

| Aromatic H | 8.01 | s |

| Aromatic H | 7.62 | m |

| Aromatic H | 7.10 | d |

| Aromatic H | 6.56 | d |

| Data for a polyimide synthesized from a different fluorinated diamine and dianhydride, provided for illustrative purposes. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Transparency, Coloration, and Electronic Transitions

UV-Vis spectroscopy is employed to evaluate the optical properties of the polymers, which is particularly important for applications in electronics and optoelectronics where high transparency may be required. The UV-Vis spectrum reveals information about the electronic transitions within the polymer structure.

Polyimides containing hexafluoroisopropylidene groups are known to exhibit improved optical transparency, often appearing colorless or pale yellow. This is attributed to the bulky -C(CF₃)₂- groups which disrupt polymer chain packing and reduce the formation of charge-transfer complexes that are responsible for color in conventional aromatic polyimides. researchgate.net

The cut-off wavelength (λ_cut-off_), which indicates the wavelength below which the material is no longer transparent, is a key parameter obtained from UV-Vis spectroscopy. For fluorinated polyimides, the cut-off wavelengths are often in the range of 322-357 nm, indicating high transparency in the visible region. rsc.org The absorption bands observed in the UV region are typically due to π-π* transitions within the aromatic and imide rings. researchgate.netresearchgate.net

Interactive Table: Optical Properties of a Series of Fluorinated Polyimides rsc.org

| Polymer | Cut-off Wavelength (nm) |

| BASA-BPADA | 357 |

| BASA-6FDA | 322 |

| BASA-ODPA | 345 |

| Data for polyimides derived from 2,2-bis(4-(4-aminophenylsulfonyl)phenyl)hexafluoropropane (BASA) and different dianhydrides. |

Molecular Weight and Solution Properties of Polymers

The molecular weight and solution behavior of polymers are critical parameters that influence their mechanical properties and processability.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity Index

GPC is the most common technique for determining the molecular weight distribution of polymers. It separates polymer molecules based on their size in solution. The results provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A lower PDI value (closer to 1) indicates a more uniform distribution of polymer chain lengths.

For polyimides containing hexafluoroisopropylidene moieties, GPC analysis is essential to confirm that a high molecular weight polymer has been successfully synthesized. The molecular weight is a key factor in achieving good mechanical properties, such as toughness and flexibility, in the final polymer film. scielo.brresearchgate.net For example, studies on related fluorinated polyimides have reported Mn values in the range of 4.3x10⁴ to 6.9x10⁴ g/mol with PDI values typically between 1.5 and 2.5. rsc.orgscielo.br

Interactive Table: GPC Data for a Series of Polyimides Based on 6FDA Dianhydride scielo.br

| Polymer | Mn (x 10⁴ g/mol ) | Mw (x 10⁴ g/mol ) | PDI (Mw/Mn) |

| PA | 6.9 | 12.1 | 1.75 |

| PB | 6.8 | 11.9 | 1.75 |

| PC | 4.3 | 7.9 | 1.84 |

| PD | 4.9 | 9.1 | 1.86 |

| Data for polyimides derived from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) and various aromatic diamines (not 2,2-bis(3-aminophenyl)hexafluoropropane). |

Intrinsic Viscosity Determinations for Polymeric Solution Behavior

Intrinsic viscosity measurements provide insight into the hydrodynamic volume of a polymer chain in a particular solvent and are related to the polymer's molecular weight. The intrinsic viscosity ([η]) is determined by measuring the viscosity of dilute polymer solutions at different concentrations and extrapolating to zero concentration.

The Mark-Houwink equation, [η] = K * M^a, relates the intrinsic viscosity to the molecular weight (M), where K and 'a' are constants that depend on the specific polymer-solvent system and temperature. The value of the exponent 'a' also provides information about the conformation of the polymer chains in solution, with values typically ranging from 0.5 for a polymer in a theta solvent (coiled) to 2.0 for a rigid rod-like polymer.

For fluorinated polyimides, inherent or intrinsic viscosity is often reported as an indicator of the polymer's molecular weight. Values for inherent viscosity for such polyimides are typically in the range of 0.46 to 1.2 dL/g in solvents like N-methyl-2-pyrrolidone (NMP). rsc.orgscielo.brlew.ro

Interactive Table: Inherent Viscosity of Various Fluorinated Polyimides

| Polymer System | Solvent | Inherent Viscosity (dL/g) |

| BASA-BPADA | NMP | 0.58 |

| BASA-6FDA | NMP | 0.46 |

| BASA-ODPA | NMP | 0.51 |

| 6FDA-based Polyimides (PA, PB) | NMP | 1.2 |

| 6FDA-based Polyimides (PC, PD) | NMP | 0.83-0.85 |

| Data compiled from various sources for illustrative purposes. rsc.orgscielo.br |

Solubility Characteristics of Hexafluoropropane-Containing Polymers in Various Organic Solvents

The incorporation of the hexafluoroisopropylidene (6F) group into polymer backbones is a well-established strategy to enhance the solubility of otherwise intractable high-performance polymers like polyimides and polyamides. tandfonline.com This improved solubility stems from the bulky, flexible 6F group, which disrupts interchain packing and reduces the forces between polymer chains, making it easier for solvent molecules to penetrate and dissolve the material. tandfonline.com

Fluorinated polyimides, especially those synthesized using 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), demonstrate excellent solubility in a wide range of organic solvents. mdpi.com This includes common polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP), dimethylacetamide (DMAc), dimethylformamide (DMF), and even less polar solvents like chloroform (B151607) (CHCl3) and toluene, particularly when fully fluorinated diamines are used. mdpi.comscispace.comresearchgate.netresearchgate.net Some hydrothermally synthesized fluorinated polyimides have even shown solubility in ethanol, which is typically a non-solvent for conventional polyimides. mdpi.com

The solubility of these polymers is a critical factor for their processability, enabling the fabrication of films and membranes through solution-casting techniques. scispace.comuc.edu For instance, 6FDA-based polyimides prepared with diamines containing polar hydroxyl or carboxyl groups, such as 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (B160661) (BAPAF), are often soluble in alcohols or 2-methoxyethanol. scispace.com This solubility is advantageous for creating composite membranes using dip-coating methods. scispace.com However, the specific combination of dianhydride and diamine monomers significantly influences the final polymer's solubility. While many 6FDA-based polyimides are soluble in solvents like NMP and DMAc, some may require precipitation in non-solvents like methanol (B129727) or water. scispace.comresearchgate.net

Table 1: Solubility of Hexafluoropropane-Containing Polyimides

| Polymer Type | Solvents | Reference |

|---|---|---|

| General Fluorinated Polyimides | NMP, DMAc, DMF, Chloroform, Toluene | mdpi.comscispace.comresearchgate.netresearchgate.net |

| Hydrothermally Synthesized Fluorinated Polyimides | Ethanol | mdpi.com |

| 6FDA-BAPAF | Alcohol, 2-Methoxyethanol | scispace.com |

| General 6FDA-based Polyimides | NMP, DMAc | scispace.comresearchgate.netuc.edu |

Investigations into Thermomechanical Behavior and Mechanical Properties of Polymers

The thermomechanical and mechanical properties of hexafluoropropane-containing polymers are crucial for their application in demanding environments. These properties are intrinsically linked to the polymer's molecular structure, including chain rigidity, intermolecular forces, and crosslink density.

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic behavior of polymers, providing insights into their stiffness, energy dissipation, and glass transition temperature (Tg). The Tg is a critical parameter that defines the upper service temperature of amorphous polymers. For hexafluoropropane-containing polyimides, the Tg is typically high, reflecting the rigidity of the aromatic backbone.

Table 2: Glass Transition Temperatures (Tg) of Select Hexafluoropropane-Containing Polyimides

| Polymer System | Glass Transition Temperature (Tg) | Reference |

|---|---|---|

| Polyimides from 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane | >300 °C | mdpi.com |

| 6FDA-HAB Polyimide | ~300 °C | osti.govaiche.org |

| PMDA/3FDAM-based polyimides | >420 °C | chemicalbook.com |

| BASA-based Polyimides | 246–296 °C | rsc.org |

Tensile Properties (Tensile Strength, Modulus, Elongation at Break) and Their Correlation with Polymer Microstructure

The tensile properties of polymers, including tensile strength, Young's modulus, and elongation at break, are direct measures of their mechanical performance and are highly dependent on the polymer's microstructure. mdpi.comuomustansiriyah.edu.iqpolymer-search.com Factors such as molecular weight, chain packing, crystallinity, and crosslinking play significant roles. uomustansiriyah.edu.iqpolymer-search.comnasa.gov

For hexafluoropropane-containing polyimides, the rigid aromatic backbone and strong intermolecular forces generally lead to high tensile strength and modulus. The bulky 6F groups, while enhancing solubility, can also influence mechanical properties by affecting chain packing. The relationship between microstructure and mechanical properties is complex; for example, increasing crystallinity often enhances stiffness and tensile strength but may reduce toughness. polymer-search.com

In poly(butylene succinate-co-butylene terephthalate) (PBST) copolymers, the crystal structure and composition directly impact mechanical hardness and strength. mdpi.com Similarly, for advanced polyimides, mechanical performance is strongly correlated with molecular weight and crosslink density. nasa.gov For instance, crosslinked PETI-SI materials show significantly enhanced mechanical performance compared to their lower molecular weight, uncrosslinked counterparts. nasa.gov The addition of fillers, such as carbon nanofibers in polyetherimide (PEI), can also increase tensile strength and elastic modulus by reducing porosity. nih.gov

Table 3: Tensile Properties of Various Polymers

| Polymer/Composite | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|

| Polyimide Films from BTDA and Bis-AP-AF | - | - | - | chemicalbook.com |

| PEI | 90.1 | 2.527 | - | nih.gov |

| PEI + 1% VGCF | 97.6 | 2.844 | - | nih.gov |

| 3D Printed PETG (0/90 infill) | ~24 | - | - | mdpi.com |

| 3D Printed PETG (45/-45 infill) | 30 | - | - | mdpi.com |

Radiation Effects on Mechanical Properties of Hexafluoropropane-Containing Polyimides

Exposure to radiation can significantly alter the mechanical properties of polymers, including polyimides. The nature and extent of these changes depend on the radiation type, dose, and the specific chemical structure of the polymer. For instance, polyimide films synthesized from the reaction of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (Bis-AP-AF) and 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) have been shown to exhibit improved tensile properties upon exposure to 60Co irradiation. chemicalbook.com At an optimal dose of 50 kGy, the tensile strength, tensile modulus, and elongation at break of these films showed maximum increases of 37.8%, 45.0%, and 95.2%, respectively. chemicalbook.com This enhancement is likely due to radiation-induced crosslinking, which can increase the material's strength and stiffness.

Gas Transport and Permeation Studies in Hexafluoropropane-Containing Polymer Membranes

Hexafluoropropane-containing polymers, particularly 6FDA-based polyimides, are extensively studied for gas separation membrane applications due to their excellent intrinsic gas transport properties. tandfonline.comuc.edu

The gas transport properties of glassy polymers are governed by a solution-diffusion mechanism, where permeability is the product of the solubility and diffusivity of a gas in the polymer matrix. nih.gov Both solubility and diffusivity are strongly influenced by the polymer's free volume, which refers to the microscopic voids between polymer chains. aiche.orgresearchgate.net

The incorporation of bulky 6F groups into the polymer backbone disrupts efficient chain packing, leading to an increase in fractional free volume (FFV). tandfonline.comresearchgate.net This higher FFV creates more pathways for gas molecules to permeate through the membrane, thus increasing gas permeability. researchgate.net The size, shape, and distribution of these free volume elements are critical. Larger free volume elements, often found in polymers with rigid and contorted backbones, can lead to both high permeability and high selectivity. aiche.org

The chemical structure of the diamine and dianhydride monomers directly influences chain packing and, consequently, gas transport properties. uc.eduresearchgate.net For example, in a series of 6FDA-based polyimides, 6FDA-DAM exhibits the highest permeability and lowest selectivity, while 6FDA-mPDA:DABA (3:2) shows the opposite trend, which correlates with their respective packing densities. uc.edu Thermal treatments, such as thermal rearrangement (TR) or crosslinking, can be employed to manipulate the free volume architecture and further tune the gas separation performance. uc.eduenergy.govmdpi.com For instance, thermally rearranged polymers based on 3,3'-dihydroxy-4,4'-diamino-biphenyl (HAB) and 6FDA show increased gas permeability due to the creation of additional free volume during the rearrangement process. energy.govmdpi.com

Table 4: Gas Permeability Data for Selected 6FDA-Based Polyimide Membranes

| Polymer Membrane | Gas | Permeability (Barrer) | CO₂/CH₄ Selectivity | Reference |

|---|---|---|---|---|

| 6FDA-bisP | CO₂ | 35.3 | 25.5 | researchgate.net |

| 6FDA-ODA | CO₂ | 25.9 | 20.6 | researchgate.net |

| 6FDA-mPDA:DABA (9:1) | CO₂ | 6.5 | 65.3 | uc.edu |

| Crosslinked 6FDA-mPDA:DABA (9:1) | CO₂ | 9.5 | 63.3 | uc.edu |

| 6FDA-mPDA:DABA (3:2) | CO₂ | ~9 | ~53 | uc.edu |

| Thermally treated 6FDA-mPDA:DABA (3:2) | CO₂ | ~48 | ~53 | uc.edu |

| 6FDA-BAPAF | CO₂ | 5-7 | 48-86 | scispace.com |

| 6FDA-DAP | CO₂ | 5-7 | 48-86 | scispace.com |

| 6FDA-DABA | CO₂ | 5-7 | 48-86 | scispace.com |

| 6FDA-TrMPD | CO₂ | >200 | <20 | scispace.com |

| BASA-6FDA | CO₂ | 15.00 | - | rsc.org |

| BASA-6FDA | O₂ | 3.67 | - | rsc.org |

| BASA-6FDA | N₂ | 0.85 | - | rsc.org |

| BASA-6FDA | He | 32.56 | - | rsc.org |

*1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| 6F | Hexafluoroisopropylidene |

| 6FDA | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride |

| NMP | N-methyl-2-pyrrolidinone |

| DMAc | Dimethylacetamide |

| DMF | Dimethylformamide |

| BAPAF | 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane |

| Tg | Glass Transition Temperature |

| PETI-SI | Phenylethynyl-terminated imide oligomer |

| PEI | Polyetherimide |

| BTDA | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride |

| Bis-AP-AF | 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane |

| FFV | Fractional Free Volume |

| DAM | 2,4,6-Trimethyl-1,3-phenylenediamine |

| mPDA | m-Phenylenediamine |

| DABA | 3,5-Diaminobenzoic acid |

| TR | Thermal Rearrangement |

| HAB | 3,3'-dihydroxy-4,4'-diamino-biphenyl |

| ODA | Oxydianiline |

| 3FDAM | 1,1-bis(4-aminophenyl)-1-phenyl-2,2,2-trifluoroethane |

| BASA | 2,2-bis(4-(4-aminophenylsulfonyl)phenyl)hexafluoropropane |

| TrMPD | 2,4,6-trimethyl-1,3-phenylene-diamine |

| DAP | Diaminophenol (specific isomer not always defined in source) |

| PBST | Poly(butylene succinate-co-butylene terephthalate) |

| VGCF | Vapor-grown carbon nanofibers |

| PMDA | Pyromellitic dianhydride |

| BDSDA | 4,4'-bis(3,4-dicarboxyphenoxy)diphenyl sulfide (B99878) dianhydride |

| BDAF | 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane |

Impact of Fluorinated Moieties on Enhancing Gas Separation Performance for Specific Gas Pairs (e.g., He/CH₄, H₂/N₂, CO₂/CH₄)

The incorporation of fluorinated moieties, specifically the hexafluoroisopropylidene (-C(CF₃)₂) or "6F" group, into polymer backbones is a well-established strategy for enhancing gas separation performance. This enhancement is attributed to two primary effects of the 6F group: it increases the fractional free volume (FFV) within the polymer matrix and simultaneously reduces the condensability of penetrant gases. The bulky, rigid nature of the 6F group hinders efficient chain packing, creating larger and more numerous intermolecular voids, which facilitates the diffusion of gas molecules.

Polymers derived from 6F-containing monomers, such as polyimides synthesized from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and various diamines, exhibit superior performance for several important gas separations. scispace.com

He/CH₄ and H₂/N₂ Separation: The increased free volume in 6F-containing polyimides significantly boosts the permeability of small, light gases like helium (He) and hydrogen (H₂). Research on polyimides from 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane demonstrates exceptionally high ideal selectivities for He/CH₄ (up to 2814) and H₂/N₂ (up to 191). researchgate.net The rigid polymer structure provides the necessary size-sieving ability to effectively separate these small molecules from larger ones like methane (B114726) (CH₄) and nitrogen (N₂).

CO₂/CH₄ Separation: This separation is critical for natural gas purification. The 6F group contributes to high CO₂ permeability. While the FFV is a major factor, the polar nature of the C-F bonds can also interact favorably with the quadrupole moment of CO₂, enhancing its solubility in the membrane. Polyimides based on 6FDA are known for their attractive CO₂/CH₄ separation properties, often approaching or exceeding the Robeson upper bound, which defines the trade-off between permeability and selectivity. uc.edumdpi.com For instance, polar group-containing polyimides like 6FDA-BAPAF can show high CO₂/CH₄ separation selectivity of up to 86. scispace.com

The table below summarizes the gas separation performance of various polyimides containing the hexafluoroisopropylidene moiety.

| Polymer System | Gas Pair | Permeability (Barrer) | Ideal Selectivity | Source |

|---|---|---|---|---|

| PI from Bis-AP-AF | He/CH₄ | - | 2814.88 | researchgate.net |

| PI from Bis-AP-AF | H₂/CH₄ | - | 1652.38 | researchgate.net |

| PI from Bis-AP-AF | CO₂/CH₄ | - | 216.63 | researchgate.net |

| PI from Bis-AP-AF | H₂/N₂ | - | 191.58 | researchgate.net |

| 6FDA-DABA | CO₂/CH₄ | ~5-7 | ~48-86 | scispace.com |

| 6FDA-DAM | CO₂/CH₄ | >200 | Low | scispace.comuc.edu |

Role of Thermally Rearranged (TR) Polymer Architectures in Gas Transport

Thermally rearranged (TR) polymers represent a class of materials with exceptional gas transport properties, characterized by high free volume and a network of interconnected, angstrom-sized pores. These materials are created by heating a precursor polymer containing thermally labile groups, which then undergo a molecular rearrangement to form a more rigid, porous structure.

A common route to TR polymers involves the thermal conversion of polyimides containing ortho-hydroxy groups into polybenzoxazoles (PBOs). The precursor monomer 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP), which can be synthesized from this compound, is an ideal candidate for creating these precursor polyimides. ossila.com In this monomer, the amine and hydroxyl groups are positioned ortho to each other on the phenyl rings. ossila.com

When a poly(o-hydroxyimide) synthesized from 6FAP is heated to high temperatures (typically >350°C), it undergoes a solid-state cyclization reaction. This process eliminates a molecule of CO₂, and the imide ring rearranges to form a rigid benzoxazole (B165842) ring. This thermal rearrangement leads to a significant increase in the fractional free volume (FFV) of the polymer, creating an "ultramicroporous" structure that is highly favorable for rapid gas diffusion. The resulting PBOs exhibit outstanding permeability for light gases, often surpassing the performance of their parent polyimide precursors, while maintaining good selectivity.

Exploration of Advanced Optical and Electronic Properties

Strategies for Achieving High Transparency and Colorlessness in Aromatic Polyimides

Aromatic polyimides are often characterized by a yellow-to-brown color due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs) between electron-donating diamine units and electron-accepting dianhydride units. For many optical applications, achieving high transparency and colorlessness is essential. Several strategies are employed to disrupt CTC formation in polyimides derived from 6F-diamines:

Incorporation of Fluorinated Groups: The use of highly fluorinated monomers, such as those containing the -C(CF₃)₂ group from 2,2-bis(3-aminophenyl)hexafluoropropane and dianhydrides like 6FDA, is a primary strategy. researchgate.netnih.gov The strong electronegativity of the fluorine atoms withdraws electron density from the polymer backbone, reducing the electron-donating ability of the amine residues and thus weakening CTC interactions. nih.gov

Introduction of Bulky, Kinked, or Asymmetric Structures: Incorporating bulky side groups or creating non-coplanar structures in the polymer backbone increases the distance between polymer chains and disrupts the π-π stacking required for strong CTC formation. researchgate.netrsc.org The tetrahedral geometry of the sp³-hybridized carbon in the hexafluoroisopropylidene group itself contributes significantly to this effect, forcing a kinked, three-dimensional conformation.

Polyimides synthesized using these principles, particularly those based on 6FDA, can achieve very high optical transparency (>80% in the visible spectrum) and low yellowness indices. nih.govexlibrisgroup.com

| Polymer System | Key Structural Feature | Transmittance (@ wavelength) | Yellowness Index (b*) | Source |

|---|---|---|---|---|

| 2255TMB-PI (from 6FDA) | Four methyl side groups | 82% @ 400 nm | - | exlibrisgroup.com |

| FPI-1 (6FDA/MABTFMB) | Trifluoromethyl & Benzanilide units | - | 1.14 | nih.gov |

| FPI-6 (6FDA/BPDA/MABTFMB) | Trifluoromethyl & Benzanilide units | - | 2.62 | nih.gov |

| BAN-3 based PIs | Isopropyl side groups | >86% @ 450 nm | - | rsc.org |

Dielectric Constants of Fluorinated Polymers and Their Dependence on Molecular Structure

Low dielectric constant (low-k) materials are essential for modern microelectronics to reduce signal delay, cross-talk, and power consumption in integrated circuits. Fluorinated polyimides are leading candidates for these applications. The dielectric constant of a polymer is influenced by its molecular polarizability and the density of polar groups.

The hexafluoroisopropylidene (6F) group plays a crucial role in lowering the dielectric constant of polyimides:

Low Molar Polarizability: The C-F bond, despite being highly polar, exhibits low molar polarizability. The strong electronegativity of fluorine atoms holds the electrons tightly, making them less susceptible to distortion by an external electric field.

By combining 6F-containing monomers, it is possible to synthesize polyimides with dielectric constants significantly lower than conventional polyimides (k ≈ 3.5). For example, polyimides derived from 6FDA can exhibit dielectric constants as low as 2.33. ossila.com Further reductions can be achieved by creating nanoporous polyimide foams, where thermally labile blocks are removed from a 6F-polyimide matrix to create nanoscale pores, resulting in dielectric constants approaching 2.0. ibm.comossila.com

| Polymer System | Key Structural Feature | Dielectric Constant (k) | Frequency | Source |

|---|---|---|---|---|

| 6FDA-based Polyimide | -C(CF₃)₂- bridge | 2.33 | - | ossila.com |

| 6FDA-DPEDBA PI film | Ester and bulky phenyl groups | 2.17 | 1 MHz | mdpi.com |

| Grafted p-6FDAP Polyimide | Pendant biphenyl (B1667301) groups | 2.09 | 10 kHz | ossila.com |

| 2255TMB–PI (from 6FDA) | Four methyl side groups | 2.84–2.99 | - | exlibrisgroup.com |

| 6FXDA/6FDAm Nanofoam | Nanoporous structure | ~2.3 | - | ibm.com |

Photosensitivity and Nonlinear Optical Properties of Derived Polymeric Systems

Polymers derived from this compound precursors can exhibit both photosensitivity and nonlinear optical (NLO) activity, properties valuable for photonics and microfabrication.

Photosensitivity: Photosensitive polyimides (PSPIs) are materials whose solubility can be changed by exposure to light, allowing them to be directly patterned without a separate photoresist. This is highly desirable in the semiconductor industry for creating passivation and insulation layers. Intrinsic photosensitivity can be engineered into the polyimide backbone. For instance, polyimides containing benzophenone (B1666685) units can undergo photocrosslinking upon UV exposure. nih.gov Additionally, polymers derived from 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP) are noted to form photosensitive polyimides. ossila.com

Nonlinear Optical (NLO) Properties: Second-order NLO materials are capable of frequency doubling (second-harmonic generation), a property used in lasers and optical communications. For a material to exhibit second-order NLO effects, it must have a non-centrosymmetric structure. This is typically achieved by incorporating NLO chromophores (molecules with a large hyperpolarizability, often with electron-donating and electron-withdrawing groups) into a polymer matrix and then aligning them using an electric field (poling). Side-chain polyimides, where NLO chromophores are attached to the main polymer backbone, have been developed from 6FDA-based systems, demonstrating their potential in this area. capes.gov.br

Redox Activity and Electrochemical Behavior of Nitrophenyl Moieties and Their Derived Polymer Films

The nitrophenyl groups in the base monomer, this compound, are electrochemically active. The nitro group (-NO₂) is a well-known electron-withdrawing group that can be reversibly reduced. In electrochemical applications, thin polymer films containing nitroaromatic groups can be deposited on electrode surfaces. The nitro groups can undergo a multi-electron reduction process, which can be detected by techniques like cyclic voltammetry. researchgate.net This redox activity is of interest for chemical sensing, as the electrochemical response can be modulated by interaction with analytes. nih.govacs.org

More commonly, the redox activity of interest comes from the polymers derived from the nitro-monomer's amine analogue. Polyimides and polyamides can be designed to be "redox-active," meaning they can be reversibly oxidized and reduced. rsc.org This property is central to their use in energy storage (batteries, supercapacitors) and electrochromic devices ("smart" windows). nih.govresearchgate.net

The electrochemical behavior of these polymer films depends on the specific chemical structure:

Polyimide Backbone Redox: The imide group itself is redox-active, typically showing a reversible reduction process associated with the enolization of the carbonyl groups. nih.gov

Incorporation of Redox-Active Monomers: By polymerizing the 6F-diamine with dianhydrides or reacting it with dicarboxylic acids that contain additional redox-active units (e.g., triphenylamine (B166846), phenothiazine), polymers with multiple, well-defined redox states can be created. nih.govresearchgate.net These materials can change color upon oxidation or reduction, making them excellent electrochromic materials. For example, polyamides bearing triphenylamine units can switch from colorless in the neutral state to blue-green upon oxidation. researchgate.net

The electrochemical reduction of 4-nitrophenol (B140041) (4-NP) is a model reaction often used to test the catalytic activity of materials, highlighting the relevance of the nitro group's redox chemistry. mdpi.com The study of redox-active polymer films is a rapidly growing field, with 6F-containing backbones providing a stable and processable platform for these functional materials.

Theoretical and Computational Investigations on 2,2 Bis 3 Nitrophenyl Hexafluoropropane Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules like 2,2-Bis(3-nitrophenyl)hexafluoropropane. mdpi.com While specific DFT studies focusing exclusively on this compound are not extensively available in public literature, the methodology is widely applied to similar aromatic nitro compounds to elucidate their stability, reactivity, and potential reaction pathways. mdpi.comnih.gov

DFT calculations can determine the optimized molecular geometry and the distribution of electron density. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For instance, in studies of other nitrophenyl derivatives, the HOMO-LUMO gap has been used to compare the reactivity of different compounds, with smaller gaps correlating to higher reactivity toward nucleophiles. mdpi.com

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These descriptors provide a quantitative basis for predicting how the molecule will interact in a chemical environment. For example, a high electrophilicity index suggests a molecule will behave as a strong electrophile. researchgate.net Such calculations are vital for understanding the initial steps of polymerization reactions, where the nitro groups of this compound would first be reduced to amino groups to create the diamine monomer necessary for polyimide synthesis.

Table 1: Global Reactivity Descriptors from DFT Calculations This interactive table defines key reactivity descriptors that can be calculated using DFT to predict the chemical behavior of a molecule.

| Descriptor | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. |

| Ionization Potential (IP) | -EHOMO | The minimum energy required to remove an electron from the molecule. mdpi.com |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to the molecule. mdpi.com |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures the resistance of a molecule to change its electron configuration. Harder molecules are less reactive. researchgate.net |

| Chemical Potential (μ) | -(IP + EA) / 2 | Represents the escaping tendency of electrons from an equilibrium system. researchgate.net |

| Electronegativity (χ) | (IP + EA) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | A quantitative measure of the energy lowering of a molecule when it accepts electrons; classifies its electrophilic nature. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability and reactivity. |

Molecular Dynamics Simulations for Polymer Conformation, Chain Packing, and Intermolecular Interactions

While this compound is a monomer precursor, its structural significance is fully realized in the polymers it forms after reduction to 2,2-bis(3-aminophenyl)hexafluoropropane (B1268579) and subsequent polymerization. Molecular Dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of these resulting polymers, typically polyimides. youtube.com MD simulations model the movement of atoms and molecules over time, providing insights into polymer conformation, chain packing, and the nature of intermolecular interactions. nih.gov

The simulations can also quantify the non-covalent interactions between polymer chains, such as van der Waals forces. The electron-withdrawing nature of the fluorine atoms in the -C(CF₃)₂- group reduces the polarizability and intermolecular attractive forces. ossila.com This combination of steric hindrance and weakened intermolecular attraction leads to a more open polymer structure with a significant amount of empty space between the chains. This space is crucial for the material's properties, particularly for applications in gas separation membranes. Atomistic simulations have been effectively used to study the interface between polymers and other surfaces, revealing how polymer chain conformations (trains, loops, and tails) and dynamics are affected by confinement and intermolecular forces. nih.gov

Computational Modeling of Free Volume Distribution and Gas Diffusion Mechanisms in Hexafluoropropane-Containing Polymer Networks

The performance of polymer membranes for gas separation is intrinsically linked to the amount and distribution of free volume within the polymer matrix. Computational modeling is an essential tool for characterizing this free volume and understanding the mechanisms of gas diffusion. nih.govmdpi.com For polyimides containing the hexafluoroisopropylidene group, such as those made with 6FDA dianhydride, computational studies consistently demonstrate a higher fractional free volume (FFV) compared to their non-fluorinated analogues. osti.govresearchgate.net

Computational models can generate realistic amorphous polymer structures using MD simulations. Once a stable polymer matrix is modeled, geometric or probe-based algorithms are used to identify and quantify the empty cavities that constitute the free volume. These models can calculate the FFV, which is the fraction of the total volume not occupied by the polymer chains, as well as the size distribution and connectivity of these free volume elements. Studies on 6FDA-based polyimides have shown that the bulky -C(CF₃)₂- group is highly effective at creating a larger average free volume element size. osti.govaiche.org

The gas diffusion process itself is often modeled using a solution-diffusion mechanism. Gas molecules from a high-pressure feed first dissolve into the polymer matrix and then diffuse through the interconnected free volume cavities to the low-pressure side. Grand Canonical Monte Carlo (GCMC) simulations can be used to model the sorption (dissolution) of gas molecules into the polymer, while MD simulations can track the trajectory of individual gas molecules to calculate their diffusion coefficients. nih.gov These simulations have shown that a higher FFV, particularly with larger and more interconnected voids, directly leads to higher gas permeability. Computational approaches, sometimes combined with machine learning, are being developed to predict gas permeability, diffusivity, and solubility by fusing simulation data with experimental results, accelerating the design of new membrane materials. arxiv.org

Table 2: Effect of Hexafluoroisopropylidene Group on Polymer Properties This interactive table summarizes the typical effects that the incorporation of the -C(CF₃)₂- group has on the physical and gas transport properties of polyimides, as investigated by computational modeling.

| Property | Influence of -C(CF₃)₂- Group | Consequence |

| Chain Packing Efficiency | Decreases | Disrupts close packing of polymer chains due to steric hindrance. |

| Intermolecular Interactions | Weakens | Reduces van der Waals forces between chains. |

| Fractional Free Volume (FFV) | Increases | Creates more empty space within the polymer matrix. osti.gov |

| Gas Solubility | Increases | More available sites within the free volume for gas molecules to occupy. nih.gov |

| Gas Diffusivity | Increases | Larger and better-connected free volume pathways facilitate easier gas molecule movement. |

| Gas Permeability | Significantly Increases | The combined effect of increased solubility and diffusivity leads to higher overall gas transport. |

| Glass Transition Temp. (Tg) | Generally High | The rigid backbone structure imparted by the group maintains thermal stability. |

Emerging Research Directions and Future Prospects

Design and Synthesis of Novel Monomer Architectures with Tailored Functionalities

A primary focus of ongoing research is the strategic design and synthesis of new monomers derived from 2,2-bis(3-nitrophenyl)hexafluoropropane to create polymers with precisely controlled properties. The reduction of the nitro groups to amines, yielding 2,2-bis(3-aminophenyl)hexafluoropropane (B1268579), is a common starting point for these endeavors.

Key Research Thrusts:

Introduction of Flexible Linkages: To improve the processability and solubility of the resulting polymers, researchers are incorporating flexible ether linkages into the monomer backbone. For instance, novel diamine monomers containing both the hexafluoroisopropylidene group and ether bonds have been synthesized to produce polyimides with reduced rigidity and improved solubility without significantly compromising thermal stability. researchgate.netgoogle.comrsc.org

Asymmetric Monomer Design: The synthesis of asymmetric diamine monomers is another strategy to disrupt chain packing and enhance solubility. nih.gov By creating irregularities in the polymer chain, the crystallinity is reduced, making the polymers more amenable to solution processing. google.com

Post-Polymerization Modification (PPM): This powerful technique allows for the introduction of specific functional groups onto a pre-formed polymer. researchgate.netrsc.orgutexas.edumanchester.ac.ukrsc.org Researchers are exploring PPM of polymers containing reactive sites, such as those derived from fluorinated precursors, to attach moieties that can impart properties like photo-responsiveness, biocompatibility, or specific binding capabilities. researchgate.netrsc.org This approach offers a modular way to create a library of functional materials from a single parent polymer. rsc.orgmanchester.ac.uk

Development of Highly Functionalized Monomers: Research is also directed towards creating complex, multifunctional monomers prior to polymerization. This includes the synthesis of bis-amino acids and other intricate building blocks that can be used in automated synthesis to produce highly functionalized macromolecules with precise three-dimensional structures. nih.govmdpi.com

The table below summarizes some of the approaches being explored in the design of novel monomers.

| Monomer Design Strategy | Desired Outcome | Representative Monomer Type |

| Introduction of Flexible Linkages | Improved solubility and processability | Diamines with ether linkages researchgate.netgoogle.comrsc.org |

| Asymmetric Design | Enhanced solubility, reduced crystallinity | Asymmetric aromatic diamines google.comnih.gov |

| Post-Polymerization Reactivity | Tailored surface properties, functionalization | Polymers with reactive pendant groups researchgate.netrsc.org |

| Pre-Polymerization Functionalization | Complex architectures, precise functionality | Functionalized bis-amino acids nih.govmdpi.com |

Exploration of Advanced Manufacturing and Processing Techniques for Hexafluoropropane-Containing Polymers

The translation of high-performance polymers from the laboratory to industrial applications is critically dependent on the development of efficient and scalable manufacturing processes. For challenging materials like the often-insoluble and high-melting-point polyimides derived from hexafluoropropane-containing monomers, advanced processing techniques are essential.

Additive Manufacturing (3D Printing):

A significant area of development is the adaptation of additive manufacturing (AM), or 3D printing, for high-performance fluoropolymers. daikinchemicals.comnottingham.ac.ukdaikinchemicals.com This technology offers the ability to create complex, customized parts with minimal material waste, which is particularly advantageous for expensive fluorinated materials. nottingham.ac.ukresearchgate.net

Powder Bed Fusion (PBF): This technique, which includes Selective Laser Sintering (SLS), is being explored for fluoropolymers like perfluoroalkoxy alkanes (PFA). daikinchemicals.comdaikinchemicals.com In PBF, a laser is used to selectively melt and fuse powdered polymer layer by layer to build a 3D object. daikinchemicals.com Research is focused on developing PFA powders with optimal particle size and flowability for this process. nottingham.ac.uk

Vat Polymerization (Stereolithography): 3M has pioneered a stereolithography-based process for 3D printing fully fluorinated polymers like PTFE. 3m.com This method uses light to cure a photosensitive resin, resulting in parts with high resolution and superior surface finish compared to traditional machining. 3m.com

Material Extrusion (Fused Filament Fabrication - FFF): This common 3D printing method is being adapted for high-performance thermoplastics like polyether ether ketone (PEEK) and polyetherimide (PEI), often in composite form with carbon fibers. researchgate.netmdpi.com Similar approaches could be applied to processable polyimides derived from this compound.

The table below highlights some advanced manufacturing techniques being investigated for fluoropolymers.

| Manufacturing Technique | Polymer Type | Key Advantages |

| Powder Bed Fusion (PBF) | Perfluoroalkoxy alkanes (PFA) | Good for complex geometries, reduced material waste daikinchemicals.comdaikinchemicals.com |

| Vat Polymerization (Stereolithography) | Polytetrafluoroethylene (PTFE) | High resolution, excellent surface finish 3m.com |

| Material Extrusion (FFF) | PEEK, PEI, other thermoplastics | Well-established technique, potential for composites researchgate.netmdpi.com |

Challenges in this area include overcoming the high melting temperatures and melt viscosities of these polymers, which can lead to issues like warping and porosity in the final parts. nottingham.ac.uk Future work will likely focus on synthesizing polymer grades specifically tailored for AM processes, with optimized molecular weight and viscosity. nottingham.ac.uk

Integration of this compound Derived Materials in Hybrid Systems and Composites